Topological Polar Surface Area and Hydrogen-Bond Capacity vs. 1-Phenethylpiperidine
The hydrazine group at the 4-position dramatically increases topological polar surface area (tPSA) relative to the unsubstituted 1-phenethylpiperidine scaffold. The target compound has a tPSA of 28.16 Ų and contributes 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas 1-phenethylpiperidine has tPSA of only 3.24 Ų, 0 HBD, and 1 HBA [1]. This ~8.7-fold increase in tPSA and gain of HBD capacity directly affects aqueous solubility, membrane permeability, and chromatographic behavior [2].
| Evidence Dimension | Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | tPSA = 28.16 Ų; HBD = 1; HBA = 3; MW = 219.33; clogP = 2.89 |
| Comparator Or Baseline | 1-Phenethylpiperidine: tPSA = 3.24 Ų; HBD = 0; HBA = 1; MW = 189.30; XLogP3 = 3.0–3.1 |
| Quantified Difference | tPSA increase: +24.92 Ų (~8.7-fold); gain of 1 HBD |
| Conditions | Computed molecular descriptors (standard in silico methods) |
Why This Matters
A tPSA above 25 Ų combined with the presence of a hydrogen bond donor alters the compound's predicted blood-brain barrier penetration and aqueous solubility profiles relative to the non-hydrazine scaffold, which directly impacts its suitability for CNS vs. peripheral target programs during compound library design and procurement decisions.
- [1] Sildrug/ECBD Database. EOS83771: 4-Hydrazinyl-1-phenethylpiperidine computed properties (clogP, tPSA, HBA, HBD, MW). ECBD Compound Record. View Source
- [2] Integle. 1-Phenethylpiperidine, CAS 332-14-9: tPSA = 3.24. View Source
